molecular formula C13H13BrN2O3 B14568756 2-Bromo-N-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]acetamide CAS No. 61786-96-7

2-Bromo-N-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]acetamide

Cat. No.: B14568756
CAS No.: 61786-96-7
M. Wt: 325.16 g/mol
InChI Key: JJNZHZNBBGGMLP-UHFFFAOYSA-N
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Description

2-Bromo-N-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]acetamide is a brominated acetamide derivative featuring a 1-methyl-2,5-dioxopyrrolidin-3-yl substituent on the phenyl ring. This structural motif confers unique electronic and steric properties, making it relevant in pharmaceutical and materials science research. The bromine atom enhances electrophilic reactivity, while the dioxopyrrolidinyl group introduces hydrogen-bonding capabilities and conformational rigidity.

Properties

CAS No.

61786-96-7

Molecular Formula

C13H13BrN2O3

Molecular Weight

325.16 g/mol

IUPAC Name

2-bromo-N-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]acetamide

InChI

InChI=1S/C13H13BrN2O3/c1-16-12(18)6-10(13(16)19)8-2-4-9(5-3-8)15-11(17)7-14/h2-5,10H,6-7H2,1H3,(H,15,17)

InChI Key

JJNZHZNBBGGMLP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(C1=O)C2=CC=C(C=C2)NC(=O)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The target compound’s 1-methyl-2,5-dioxopyrrolidin-3-yl group distinguishes it from analogs such as:

  • This enhances stability under acidic conditions but reduces solubility in polar solvents compared to the dioxopyrrolidinyl analog .
  • 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide : Fluorine substituents improve metabolic stability and membrane permeability due to their electronegativity and small atomic radius. The dihedral angle between aromatic rings (66.4°) contrasts with the target compound’s rigid dioxopyrrolidinyl ring, which may restrict rotational freedom .
  • 2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide: A tetrahydrofuran (THF) methoxy group enhances hydrophilicity and hydrogen-bond acceptor capacity, differing from the dioxopyrrolidinyl group’s dual hydrogen-bond donor/acceptor properties .

Physicochemical and Hazard Profiles

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Hazard Class
Target Compound C₁₃H₁₅BrN₂O₃ 327.18 1-Methyl-2,5-dioxopyrrolidin-3-yl Not reported
2-Bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide C₁₅H₁₁BrN₂O₄ 379.17 Nitro, phenylcarbonyl Regulatory impurity
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide C₁₄H₁₀BrF₂NO 350.14 4-Bromo, 3,4-difluoro Stable crystalline
2-Bromo-N-[4-(tetrahydrofuranmethoxy)phenyl]acetamide C₁₃H₁₆BrNO₃ 314.17 THF methoxy Irritant

The target compound’s higher molar mass (327.18 g/mol) compared to its THF analog (314.17 g/mol) reflects the dioxopyrrolidinyl group’s bulk.

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